Cas no 2923-83-3 (Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro-)

Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- structure
2923-83-3 structure
Product Name:Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro-
CAS No:2923-83-3
MF:C14H21FO
MW:224.314347982407
CID:1438491
PubChem ID:11172136
Update Time:2025-04-23

Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro-
    • F52171
    • 2923-83-3
    • 2,4-DI-TERT-BUTYL-5-FLUOROPHENOL
    • SCHEMBL16512750
    • Inchi: 1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,1-6H3
    • InChI Key: JXTMTYRJBBXEQG-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1C(C)(C)C)C(C)(C)C)O

Computed Properties

  • Exact Mass: 224.15773
  • Monoisotopic Mass: 224.157643451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- Pricemore >>

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Additional information on Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro-

Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- (CAS No. 2923-83-3)

The compound Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- (CAS No. 2923-83-3) is a synthetic aromatic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound is characterized by its phenolic ring substituted with two tert-butyl groups at the 2 and 4 positions and a fluorine atom at the 5 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- through various methodologies. One notable approach involves the directed fluorination of phenolic derivatives using selective fluorinating agents. This method has been optimized to achieve high yields and excellent regioselectivity, making it a cornerstone in the production of this compound for both research and industrial purposes.

The physical properties of Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- are highly relevant to its applications. Its melting point is significantly influenced by the bulky tert-butyl groups, which create steric hindrance and increase the compound's stability. Additionally, the presence of the fluorine atom enhances its electronic properties, making it an attractive candidate for use in electronic materials and pharmaceuticals.

In terms of chemical reactivity, Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- exhibits unique behavior due to the electron-withdrawing effects of the fluorine substituent and the electron-donating effects of the tert-butyl groups. These opposing effects create a dynamic equilibrium that influences its reactivity in various chemical reactions. Recent studies have explored its role as a precursor in the synthesis of advanced materials such as polymers and nanoparticles.

The application of Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- extends across multiple domains. In pharmaceutical research, it serves as a valuable intermediate in the development of novel drug candidates targeting specific biological pathways. Its ability to modulate cellular responses makes it a promising lead compound for therapeutic interventions.

Furthermore, Phenol, 2,4-bis(1,1-dimethylethyl)-5-fluoro- has found utility in material science as a building block for constructing advanced organic frameworks. Its compatibility with various synthetic techniques allows for the creation of materials with tailored properties suitable for applications in electronics and energy storage.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of Phenol, 2

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